

An In-depth Technical Guide to Dimethyl Propargylmalonate: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: *Dimethyl propargylmalonate*

Cat. No.: *B1587142*

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Abstract

Dimethyl propargylmalonate (CAS No. 95124-07-5) is a versatile trifunctional reagent increasingly recognized for its utility in complex organic synthesis. Possessing a reactive methylene, two ester functionalities, and a terminal alkyne, it serves as a valuable building block for the construction of diverse molecular architectures, particularly carbocyclic and heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, and an exploration of its core reactivity. It is intended for researchers and process development scientists in the pharmaceutical and fine chemical industries who require a practical, in-depth understanding of this reagent's capabilities and handling.

Core Chemical and Physical Properties

Dimethyl propargylmalonate, systematically named dimethyl 2-(prop-2-yn-1-yl)malonate^[1], is a combustible liquid that appears colorless to light yellow.^[2] Its core structure integrates the nucleophilic potential of a malonic ester with the versatile reactivity of a terminal alkyne, making it a potent precursor in synthetic chemistry. The key physical and safety properties are summarized in Table 1.

Property	Value	Source(s)
CAS Number	95124-07-5	[2] [3] [4]
Molecular Formula	C ₈ H ₁₀ O ₄	[2] [3]
Molecular Weight	170.16 g/mol	[2] [3] [4]
IUPAC Name	dimethyl 2-(prop-2-yn-1-yl)malonate	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	93-95 °C at 7 mmHg	[2] [4]
Density	1.119 g/mL at 20 °C	[2] [4]
Refractive Index (n ²⁰ /D)	1.444	[2] [4]
Flash Point	113 °C (235.4 °F) - closed cup	[2] [4] [5]
Storage	Sealed in dry, Room Temperature	[2]
SMILES	C#CCC(C(=O)OC)C(=O)OC	[4] [5]
InChI Key	PWQAXFWWMXTVFT-UHFFFAOYSA-N	[4] [5]

Solubility Profile: While quantitative solubility data is not widely published, based on its structure as a medium-sized ester, **dimethyl propargylmalonate** is expected to be miscible with a wide range of common organic solvents such as ethers (diethyl ether, THF), halogenated solvents (dichloromethane, chloroform), esters (ethyl acetate), and alcohols (ethanol, methanol). Its solubility in water is anticipated to be low. It is practically insoluble in non-polar hydrocarbon solvents like hexanes, a property leveraged in its purification.

Thermal Stability: Specific thermal decomposition data is not readily available. However, like many malonic esters, it is stable under standard laboratory conditions. The presence of the terminal alkyne introduces a potential for exothermic decomposition at elevated temperatures or in the presence of certain metals, though it is generally considered safe for reactions.

conducted at temperatures below its boiling point. Distillation should be performed under vacuum to minimize thermal stress.

Spectroscopic and Analytical Characterization

Authentic, publicly archived spectra for **dimethyl propargylmalonate** are not readily available. However, a robust characterization can be inferred from the well-documented spectra of its parent structures, dimethyl malonate and the propargyl group. The following are predicted spectral assignments crucial for reaction monitoring and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance):

- $\delta \sim 3.75$ ppm (s, 6H): Assigned to the two equivalent methyl ester (-COOCH₃) protons. This signal is expected to be a sharp singlet.
- $\delta \sim 3.60$ ppm (t, $J \approx 7.5$ Hz, 1H): Corresponds to the methine proton (-CH(COOR)₂) at the C2 position. It will appear as a triplet due to coupling with the adjacent methylene protons.
- $\delta \sim 2.80$ ppm (dd, $J \approx 7.5, 2.6$ Hz, 2H): Assigned to the methylene protons (-CH₂-C≡CH) adjacent to the malonate core. This signal is split into a doublet of doublets by the methine proton and the terminal alkyne proton.
- $\delta \sim 2.05$ ppm (t, $J \approx 2.6$ Hz, 1H): Corresponds to the terminal acetylenic proton (-C≡CH). This proton's signal is a triplet due to long-range coupling with the methylene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- $\delta \sim 168$ ppm: Carbonyl carbons of the two ester groups (-C=O).
- $\delta \sim 79$ ppm: The internal, sp-hybridized carbon of the alkyne (-C≡CH).
- $\delta \sim 72$ ppm: The terminal, sp-hybridized carbon of the alkyne (-C≡CH).
- $\delta \sim 53$ ppm: Methyl carbons of the ester groups (-OCH₃).
- $\delta \sim 51$ ppm: The methine carbon at the C2 position (-CH(COOR)₂).
- $\delta \sim 21$ ppm: The methylene carbon adjacent to the alkyne (-CH₂-).

FT-IR (Fourier-Transform Infrared Spectroscopy):

- $\sim 3290 \text{ cm}^{-1}$ (strong, sharp): Characteristic C-H stretch of the terminal alkyne ($\equiv \text{C}-\text{H}$). The sharpness of this peak is a key diagnostic feature.
- $\sim 2125 \text{ cm}^{-1}$ (weak to medium, sharp): C≡C triple bond stretch. This peak is often of weak intensity.
- $\sim 1735-1750 \text{ cm}^{-1}$ (very strong, sharp): C=O stretch from the two ester groups. This will be the most intense absorption in the spectrum.
- $\sim 1200-1250 \text{ cm}^{-1}$ (strong): C-O single bond stretch of the ester groups.

Mass Spectrometry (MS): In an Electron Ionization (EI) experiment, the molecular ion peak $[\text{M}]^+$ at $m/z = 170$ would be expected. Key fragmentation patterns would likely involve the loss of a methoxy group ($-\text{OCH}_3$) to give a peak at $m/z 139$, or the loss of a methoxycarbonyl group ($-\text{COOCH}_3$) leading to a peak at $m/z 111$. Cleavage of the propargyl group could also be observed.

Synthesis and Purification Protocol

The most reliable and scalable synthesis of **dimethyl propargylmalonate** is the direct alkylation of dimethyl malonate with propargyl bromide. This procedure relies on the deprotonation of the acidic α -carbon of the malonate to form a nucleophilic enolate, which subsequently displaces the bromide.

Causality of Experimental Choices

- **Base Selection:** Sodium ethoxide, generated *in situ* from sodium metal and ethanol, is a strong, non-nucleophilic base sufficient to quantitatively deprotonate dimethyl malonate ($\text{pK}_a \approx 13$). Using a pre-made solution or generating it *in situ* ensures an anhydrous environment, preventing hydrolysis of the ester.
- **Temperature Control:** The initial deprotonation and the subsequent alkylation are performed at $0 \text{ }^\circ\text{C}$. This is critical to control the reaction rate, minimize side reactions such as dialkylation or reaction of the base with the propargyl bromide, and ensure selectivity.

- **Work-up:** The aqueous work-up serves to quench the reaction and remove inorganic salts (NaBr) and any remaining base. Extraction with a water-immiscible solvent like diethyl ether efficiently recovers the organic product.
- **Purification:** A two-stage purification is optimal. Vacuum distillation is effective for removing lower-boiling impurities and unreacted starting materials. Subsequent silica gel column chromatography is used to remove any closely-eluting byproducts, such as the dialkylated malonate, yielding a high-purity product.^[2] The choice of a non-polar eluent system (petroleum ether/ethyl acetate) is based on the moderate polarity of the product.^[2]

Step-by-Step Synthesis Protocol

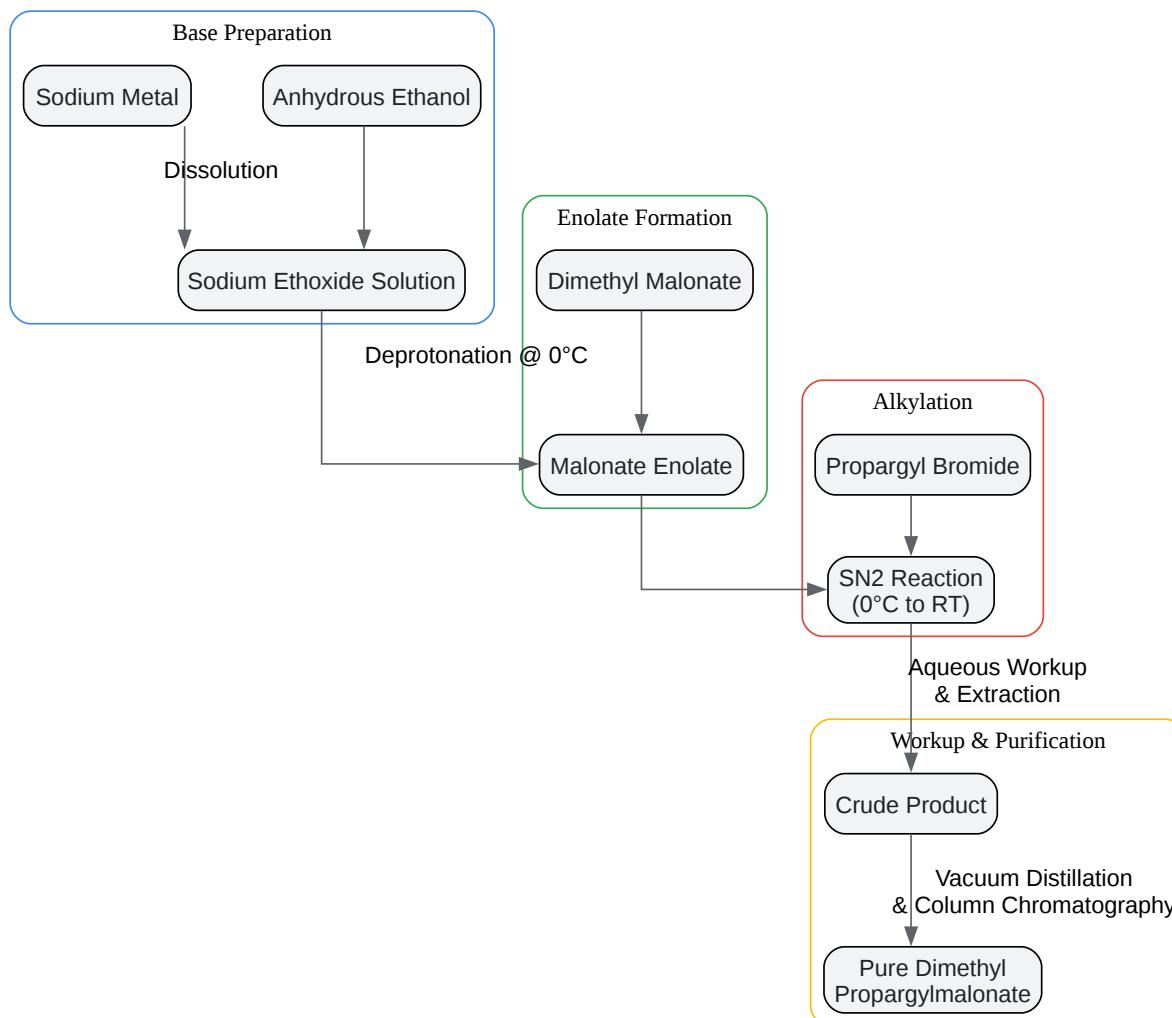
This protocol is adapted from established literature procedures.^[2]

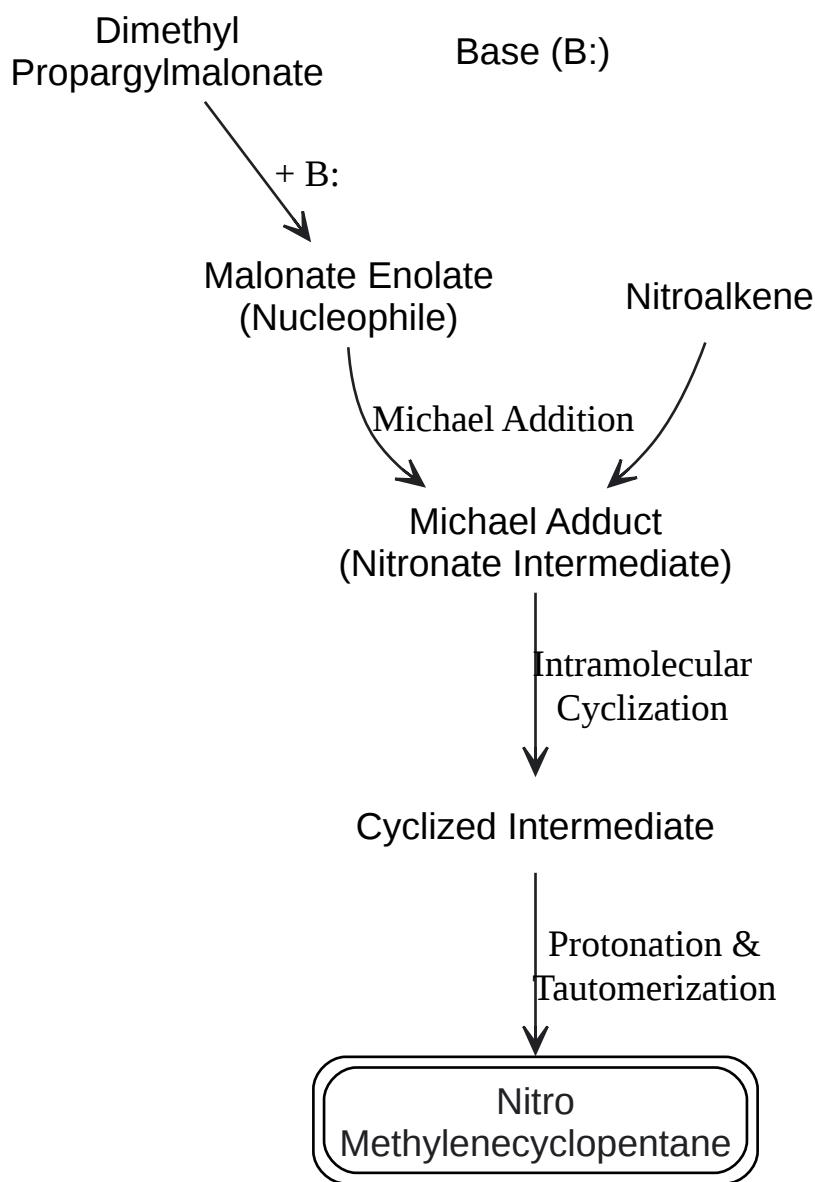
- **Preparation of Sodium Ethoxide:** To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 100 mL of anhydrous ethanol. Carefully add sodium metal flakes (2.30 g, 100 mmol) in small portions to control the exothermic reaction and hydrogen evolution. Allow the mixture to stir at room temperature until all sodium has dissolved completely.
- **Formation of Malonate Enolate:** Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice-water bath. Add dimethyl malonate (13.21 g, 100 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
- **Enolate Maturation:** After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes, then allow it to warm to room temperature and stir for 50-60 minutes. The solution should become a thick, white slurry of the sodium enolate.
- **Alkylation:** Cool the enolate slurry back to 0 °C. Slowly add propargyl bromide (11.9 g, 100 mmol, typically as an 80% solution in toluene) dropwise over 20-30 minutes. A color change and dissipation of the slurry may be observed.
- **Reaction Completion:** Stir the mixture at 0 °C for 30 minutes post-addition, then remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
- **Quench and Extraction:** Remove the solvent via rotary evaporation. To the resulting residue, add 100 mL of deionized water to dissolve the inorganic salts. Extract the aqueous layer with

diethyl ether (2 x 75 mL).

- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
- Purification: Purify the crude oil first by vacuum distillation (boiling point: 93-95 °C at 7 mmHg).[2] For highest purity, further purify the distilled product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (10:1) eluent system.[2] Combine the pure fractions and remove the solvent in vacuo to afford the final product. A typical yield is around 60%. [2]

Synthesis Workflow Diagram





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Caption: Proposed mechanism for [3+2] annulation.

Precursor to "Click BOX" Ligands

Dimethyl propargylmalonate serves as a starting material for propargylmalonamide intermediates, which are then used to prepare "click BOX" ligands. [2][5] This involves two key transformations:

- Amidation: The ester groups are converted to amides by reaction with a suitable chiral amine, forming a propargylmalonamide.
- "Click" Cycloaddition: The terminal alkyne of the malonamide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to install a triazole ring, which is part of the final ligand structure.

Handling, Safety, and Storage

Dimethyl propargylmalonate is classified as a combustible liquid and is an irritant. [1]

[5]Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [5]If handling large quantities or if there is a risk of aerosolization, use of a respirator may be warranted.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. [2]* Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [1]In case of contact, flush the affected area with copious amounts of water and seek medical advice.

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